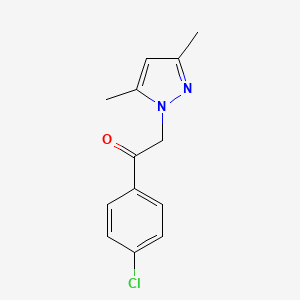

1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone

説明

1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group and a dimethylpyrazolyl group attached to an ethanone backbone

準備方法

The synthesis of 1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

化学反応の分析

1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

科学的研究の応用

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

作用機序

The mechanism of action of 1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

類似化合物との比較

1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone can be compared with other pyrazole derivatives, such as:

1-(4-Fluorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone: Similar structure but with a fluorine atom instead of chlorine, which may alter its chemical reactivity and biological activity.

1-(4-Bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone: Contains a bromine atom, potentially leading to different substitution reactions and applications.

1-(4-Methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone: The presence of a methyl group instead of chlorine can influence its physical and chemical properties.

生物活性

1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by recent research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H12ClN2O

- Molecular Weight : 248.70 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound demonstrated significant activity against various pathogens.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Candida albicans | 0.75 | 1.50 |

These results indicate that the compound exhibits strong bactericidal and fungicidal effects, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.5 |

| A549 | 12.3 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

Enzyme Inhibition

The compound has been characterized as an inhibitor of key enzymes involved in various biological processes:

- DNA Gyrase Inhibition : IC50 values ranged from 12.27 to 31.64 μM.

- Dihydrofolate Reductase (DHFR) Inhibition : IC50 values between 0.52 to 2.67 μM.

These findings suggest that the compound could be effective in targeting bacterial and cancer cell metabolism, offering a dual approach for therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a study published in ACS Omega, derivatives of pyrazole were tested for their antimicrobial efficacy against resistant strains of bacteria. The study highlighted that compounds similar to this compound exhibited synergistic effects when combined with conventional antibiotics like Ciprofloxacin .

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the anticancer potential of this compound against various cell lines. The results indicated a significant reduction in cell viability, particularly in MCF-7 cells, with detailed analysis revealing apoptosis through caspase activation .

特性

IUPAC Name |

1-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-9-7-10(2)16(15-9)8-13(17)11-3-5-12(14)6-4-11/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCHKCRRVOSXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321676 | |

| Record name | 1-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818926 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

869626-49-3 | |

| Record name | 1-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。